molecular formula C15H11N3O7 B1595420 (R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine CAS No. 74958-71-7

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Katalognummer B1595420
CAS-Nummer: 74958-71-7
Molekulargewicht: 345.26 g/mol
InChI-Schlüssel: MIVUDAUOXJDARR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine, commonly known as DNB-α-PG, is a chiral compound that has been widely used in scientific research. It is a potent and selective antagonist for the glycine site of the NMDA receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory.

Wissenschaftliche Forschungsanwendungen

1. Serum Creatinine Assay

  • Application Summary: The compound is used in the assay of serum creatinine. Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride react with creatinine through their conversion to 3,5-dinitrobenzoate .
  • Methods of Application: The analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure .
  • Results or Outcomes: The “neutral-supernate” procedure shows negligible interference by cephalothin as compared to commonly used picrate procedures . Because of its precision, greater specificity, and other criteria, the methyl-3,5-dinitrobenzoate (or 3,5-dinitrobenzoic acid) neutral-supernate method is recommended for routine applications .

2. Chiral Separation of 3,5-Dinitrobenzoyl RS Leucine

  • Application Summary: The compound is used in the chiral separation of 3,5-dinitrobenzoyl-(R,S)-leucine (DNB-(R,S)-Leu) in process intensified extraction columns .
  • Methods of Application: The countercurrent liquid−liquid extraction of racemic DNB-(R,S)-Leu was experimentally investigated using a process intensified extraction column (PIEC). This column (Ø in = 15 mm; H ac = 1100 mm), in which both stirring and pulsation are applied, allows for many equilibrium stages and enables a good separation .
  • Results or Outcomes: DNB-®-Leu was obtained with an enantiomeric excess of 98.6% and a yield of 93.7%. The other enantiomer DNB-(S)-Leu was measured with an enantiomeric excess of 85.8% and a yield of 98.0% .

3. Enantioselective Liquid–Liquid Extraction

  • Application Summary: The compound is used in the enantioselective liquid–liquid extraction of aqueous 3,5-dinitrobenzoyl-®,(S)-leucine .
  • Methods of Application: The extraction was studied experimentally in a countercurrently operated pilot scale cascade of six .
  • Results or Outcomes: The study provided insights into the experimental and modeling aspects of the enantio-separation of 3,5-dinitrobenzoyl-®,(S)-leucine .

3. Enantioselective Liquid–Liquid Extraction

  • Application Summary: The compound is used in the enantioselective liquid–liquid extraction of aqueous 3,5-dinitrobenzoyl-®,(S)-leucine .
  • Methods of Application: The extraction was studied experimentally in a countercurrently operated pilot scale cascade of six .
  • Results or Outcomes: The study provided insights into the experimental and modeling aspects of the enantio-separation of 3,5-dinitrobenzoyl-®,(S)-leucine .

Eigenschaften

IUPAC Name

2-[(3,5-dinitrobenzoyl)amino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O7/c19-14(16-13(15(20)21)9-4-2-1-3-5-9)10-6-11(17(22)23)8-12(7-10)18(24)25/h1-8,13H,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVUDAUOXJDARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345795
Record name (3,5-Dinitrobenzamido)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dinitrobenzoyl)amino]-2-phenylacetic acid

CAS RN

74958-71-7
Record name (3,5-Dinitrobenzamido)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-Dinitrobenzoyl)-DL-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Reactant of Route 2
Reactant of Route 2
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Reactant of Route 3
Reactant of Route 3
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Reactant of Route 4
Reactant of Route 4
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Reactant of Route 5
Reactant of Route 5
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine
Reactant of Route 6
Reactant of Route 6
(R)-(-)-N-(3,5-Dinitrobenzoyl)-alpha-phenylglycine

Citations

For This Compound
6
Citations
J Zhang, J Konecny, Z Glatz… - Current Analytical …, 2007 - ingentaconnect.com
Capillary electrophoresis (CE) has been increasingly employed for the separation of pharmaceutical agents and drugs. This has arisen from the complementary mode of separation …
Number of citations: 28 www.ingentaconnect.com
VM Lombardo, L Bernier, MZ Chen… - … Process Research & …, 2021 - ACS Publications
Despite chiral piperidines being a commonly found motif in approved drugs and drug candidates, the synthesis of these compounds occasionally suffers from challenges of scalability …
Number of citations: 0 pubs.acs.org
A Kuksis - Frontiers in Bioscience-Landmark, 2007 - article.imrpress.com
1. Abstract 2. Introduction 3. Experimental strategy 3.1. Preparation of sample extracts 3.2. Preparation of standards 3.2. 1. Enzymatic methods 3.2. 2. Chemical methods 3.3. …
Number of citations: 14 article.imrpress.com
AP Schwarer, N Novitzky - Support Care Cancer, 2002 - journals.lww.com
Boogaerts M, Winston DJ, Bow EJ, Garber G, Reboli AC, Schwarer AP, Novitzky N, et al. Intravenous and oral itraconazole versus intravenous amphotericin B deoxycholate as empirical …
Number of citations: 0 journals.lww.com
G Gübitz, MG Schmid - Molecular Biotechnology, 2006 - Springer
Almost half of the drugs in use today are chiral. It is well established that the pharmacological activity is mostly restricted to one of the enantiomers (eutomer). There can be qualitative …
Number of citations: 129 link.springer.com
J Horton - Current opinion in infectious diseases, 2002 - journals.lww.com
Albendazole has changed from being a drug for individuals with worms to one to treat communities and provide benefit in public health terms. In systemic parasitic disease, however, …
Number of citations: 98 journals.lww.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.